2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole

Antitubercular drug discovery Structure–activity relationship Mycobacterium tuberculosis H37Rv

2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole (CAS 369395-80-2) belongs to the phenoxyalkylbenzimidazole (PAB) series, a class of synthetic heterocycles investigated for antitubercular activity. The compound features a benzimidazole core with a methyl group at the C-2 position and a 3-phenoxypropyl chain at the N-1 position (C17H18N2O, MW 266.34 g/mol).

Molecular Formula C17H18N2O
Molecular Weight 266.344
CAS No. 369395-80-2
Cat. No. B2879014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole
CAS369395-80-2
Molecular FormulaC17H18N2O
Molecular Weight266.344
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3
InChIInChI=1S/C17H18N2O/c1-14-18-16-10-5-6-11-17(16)19(14)12-7-13-20-15-8-3-2-4-9-15/h2-6,8-11H,7,12-13H2,1H3
InChIKeyRHCRTVNVYZASSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole (CAS 369395-80-2): A Phenoxyalkylbenzimidazole Benchmark Compound for Antitubercular SAR Studies


2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole (CAS 369395-80-2) belongs to the phenoxyalkylbenzimidazole (PAB) series, a class of synthetic heterocycles investigated for antitubercular activity [1]. The compound features a benzimidazole core with a methyl group at the C-2 position and a 3-phenoxypropyl chain at the N-1 position (C17H18N2O, MW 266.34 g/mol) . Within the PAB series, it serves as a direct structural comparator to the more potent 2-ethyl analogs, highlighting the critical role of the C-2 substituent in determining biological activity [1].

Why 2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole Cannot Be Replaced by Other Phenoxyalkylbenzimidazoles Without Quantitative Impact


Subtle modifications within the phenoxyalkylbenzimidazole series produce drastic changes in antitubercular potency and selectivity. Systematic SAR evaluation revealed that replacing the C-2 ethyl group with a methyl group (as in the target compound) reduces activity from micromolar to >20 μM against Mycobacterium tuberculosis, and that the linker length between the benzimidazole core and the phenoxy terminus profoundly influences both potency and cytotoxicity [1]. Consequently, arbitrary interchange of PAB analogs without rigorous comparative data risks invalidating biological results and misdirecting lead optimization efforts.

Quantitative Differentiation of 2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole from Closest Phenoxyalkylbenzimidazole Analogs


Comparative Antitubercular Activity: 2-Methyl vs. 2-Ethyl C-2 Substituent on the 3-Phenoxypropyl Scaffold

In a direct head-to-head comparison, 2-methyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole (compound 9) exhibited an MIC >20 μM against M. tuberculosis H37Rv (London Pride) under aerobic conditions, whereas the 2-ethyl analog (compound 5) gave an MIC of 5.2 μM [1]. This represents a >4-fold loss in potency attributable solely to the methyl-to-ethyl substitution at C-2.

Antitubercular drug discovery Structure–activity relationship Mycobacterium tuberculosis H37Rv

Cytotoxicity and Selectivity Index Comparison: 2-Methyl-3-phenoxypropyl vs. 2-Ethyl-4-phenoxybutyl Analog

The target compound showed a TC50 >50 μM against Vero cells, yielding a non-calculable selectivity index (SI). In contrast, the most potent antitubercular analog in the series, 2-ethyl-1-(4-phenoxybutyl)-1H-benzo[d]imidazole (compound 6), exhibited a TC50 of 21 μM with an SI of 19 [1]. The higher TC50 of the target compound indicates lower eukaryotic cytotoxicity, but its lack of antitubercular activity renders the SI undefined [1].

Mammalian cytotoxicity Selectivity index Vero cell line

Effect of Linker Length on Activity: 2-Methyl-1-(3-phenoxypropyl) vs. 2-Methyl-1-(2-phenoxyethyl) and 2-Methyl-1-(4-phenoxybutyl) Analogs

Within the 2-methyl subseries, linker length had no measurable impact on antitubercular activity: the 2-carbon (compound 7), 3-carbon (target compound 9), and 4-carbon (compound 10) analogs all showed MIC >20 μM against M. tuberculosis [1]. This contrasts sharply with the 2-ethyl subseries, where extending the linker from 2 to 4 carbons improved potency from >20 μM to 1.1 μM [1].

Linker length SAR Phenoxyalkylbenzimidazole Antitubercular activity

High-Value Application Scenarios for 2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole (CAS 369395-80-2) Based on Quantitative Evidence


Negative Control for Antitubercular Phenotypic Screening Campaigns

Because 2-methyl-1-(3-phenoxypropyl)-1H-benzoimidazole exhibits MIC >20 μM against M. tuberculosis H37Rv [1], it is ideally suited as a chemically matched negative control in whole-cell phenotypic screens. Its structural similarity to active 2-ethyl analogs (e.g., compound 5, MIC 5.2 μM) ensures that any observed bacterial growth inhibition can be confidently attributed to specific pharmacophoric features rather than nonspecific benzimidazole scaffold effects.

SAR Probe to Validate the Essential Role of the C-2 Ethyl Group in PAB Antitubercular Activity

The >4-fold drop in potency between the 2-ethyl analog (compound 5, MIC 5.2 μM) and the 2-methyl target compound (compound 9, MIC >20 μM) provides a clear, quantitative SAR landmark [1]. Researchers can employ this compound as a reference point to confirm that any newly synthesized analogs retaining a methyl at C-2 will likely lack activity, thereby focusing synthetic efforts on ethyl- or higher alkyl-substituted derivatives.

Cytotoxicity Benchmarking and Selectivity Profiling

With a TC50 >50 μM against Vero cells [1], the target compound can serve as a low-cytotoxicity benchmark when profiling new PAB derivatives. Its high TC50 relative to the active antitubercular compound 6 (TC50 = 21 μM) allows researchers to distinguish between scaffold-intrinsic cytotoxicity and mechanism-based mammalian cell effects, aiding in early-stage safety flagging.

Medicinal Chemistry Education and Training in SAR Interpretation

The complete SAR data set encompassing the target compound and its close analogs (compounds 5–10) [1] constitutes a self-contained case study for illustrating the profound impact of minor structural modifications on biological activity. The compound is therefore valuable for academic teaching laboratories and industrial new-hire training programs focused on medicinal chemistry design principles and the interpretation of multi-parameter optimization data.

Quote Request

Request a Quote for 2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.